Tert-Butyl (4-Fluorotetrahydrofuran-3-Yl)Carbamate
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Overview
Description
Tert-Butyl (4-Fluorotetrahydrofuran-3-Yl)Carbamate is a chemical compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound features a tetrahydrofuran ring substituted with a fluorine atom and a tert-butyl carbamate group. It is particularly significant in the field of medicinal chemistry due to its role in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl (4-Fluorotetrahydrofuran-3-Yl)Carbamate typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The starting material, 4-fluorobutanol, undergoes cyclization to form 4-fluorotetrahydrofuran.
Introduction of the Carbamate Group: The tetrahydrofuran derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of 4-Fluorobutanol: This is achieved through fluorination of butanol.
Cyclization and Carbamate Formation: The cyclization and subsequent reaction with tert-butyl chloroformate are optimized for large-scale production, often involving continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The fluorine atom in the tetrahydrofuran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation Products: Various oxidized forms of the tetrahydrofuran ring.
Reduction Products: The corresponding amine derivative.
Substitution Products: Compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Tert-Butyl (4-Fluorotetrahydrofuran-3-Yl)Carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Biology: The compound is used in the synthesis of bioactive molecules that can interact with biological targets, aiding in the study of biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Tert-Butyl (4-Fluorotetrahydrofuran-3-Yl)Carbamate exerts its effects is primarily through its role as a protecting group. The carbamate group protects amines from unwanted reactions during multi-step synthesis processes. Upon completion of the desired reactions, the carbamate can be removed under acidic conditions, revealing the free amine.
Molecular Targets and Pathways:
Protecting Group: The compound targets amine groups, forming stable carbamate linkages.
Deprotection Pathways: The deprotection involves acid-catalyzed hydrolysis, often using trifluoroacetic acid.
Comparison with Similar Compounds
Tert-Butyl Carbamate: A simpler carbamate used for similar protecting purposes.
Benzyl Carbamate: Another protecting group that can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc): A protecting group used in peptide synthesis, removable under basic conditions.
Uniqueness: Tert-Butyl (4-Fluorotetrahydrofuran-3-Yl)Carbamate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and stability. This fluorinated derivative offers distinct advantages in certain synthetic applications, particularly where fluorine’s electronic effects are beneficial.
Properties
IUPAC Name |
tert-butyl N-(4-fluorooxolan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMHQTXYKDSEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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